molecular formula C12H13BO4 B572919 (4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid CAS No. 1256358-66-3

(4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid

Cat. No. B572919
CAS RN: 1256358-66-3
M. Wt: 232.042
InChI Key: CAFRQKZXINEFIJ-UHFFFAOYSA-N
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Description

“(4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 1256358-66-3 . It has a molecular weight of 232.04 and its IUPAC name is 4-[(2-furylmethoxy)methyl]phenylboronic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H13BO4/c14-13(15)11-5-3-10(4-6-11)8-16-9-12-2-1-7-17-12/h1-7,14-15H,8-9H2 . This code provides a specific description of the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid under normal conditions . It should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Antibacterial Activity

Furan derivatives, such as the compound , have been found to have significant antibacterial activity . They have been used in the creation of numerous innovative antibacterial agents due to their remarkable therapeutic efficacy . This is particularly important in the context of increasing microbial resistance, where new antimicrobial compounds are urgently needed .

Suzuki–Miyaura Coupling

The compound is used in the Suzuki–Miyaura (SM) cross-coupling reaction . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction is due to the combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Synthesis of Furan Derivatives

The compound can be used in the synthesis of furan derivatives . These derivatives have a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas .

Organic Chemistry Research

The compound offers a wide range of prospects in the field of organic chemistry due to the numerous methods by which furans derivatives can be made as well as their numerous structural reactions .

Medicinal Chemistry Research

In the realm of medicinal chemistry, furan derivatives have taken on a special position . The compound can be used in the search for new drugs, particularly in the creation of more effective and secure antimicrobial agents .

Material Science Research

The compound is used in material science research . Scientists with experience in all areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others use this compound .

Safety and Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

Boronic acids, including this compound, are widely used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .

Mode of Action

In the context of Suzuki–Miyaura cross-coupling reactions, the compound acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with an electrophilic organic group . In the transmetalation step, the organoboron compound (like our compound) transfers the organic group from boron to palladium .

Biochemical Pathways

It’s known that furan derivatives have a wide range of biological and pharmacological properties . They have been used as medicines in various disease areas , implying that they can interact with multiple biochemical pathways.

Pharmacokinetics

The compound’s stability and environmentally benign nature make it a suitable reagent in suzuki–miyaura cross-coupling reactions , which could potentially influence its pharmacokinetic properties.

Result of Action

The compound’s role in suzuki–miyaura cross-coupling reactions suggests that it contributes to the formation of new carbon–carbon bonds , which can lead to the synthesis of various organic compounds.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the success of Suzuki–Miyaura cross-coupling reactions, where this compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Additionally, the compound is relatively stable, readily prepared, and generally environmentally benign , which can also influence its action and efficacy.

properties

IUPAC Name

[4-(furan-2-ylmethoxymethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BO4/c14-13(15)11-5-3-10(4-6-11)8-16-9-12-2-1-7-17-12/h1-7,14-15H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAFRQKZXINEFIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)COCC2=CC=CO2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00681338
Record name (4-{[(Furan-2-yl)methoxy]methyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((Furan-2-ylmethoxy)methyl)phenyl)boronic acid

CAS RN

1256358-66-3
Record name (4-{[(Furan-2-yl)methoxy]methyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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